![molecular formula C12H21N3OS B4569941 2,2-dimethyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4569941.png)
2,2-dimethyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)propanamide
Overview
Description
2,2-Dimethyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)propanamide is an organic compound featuring a thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under acidic conditions. For instance, 5-pentyl-1,3,4-thiadiazole can be prepared by reacting pentyl hydrazine with carbon disulfide in the presence of hydrochloric acid.
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Amidation Reaction: : The thiadiazole derivative is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiadiazole ring can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
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Reduction: : Reduction of the thiadiazole ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols or other reduced sulfur-containing compounds.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the thiadiazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced thiadiazole derivatives.
Substitution Products: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
2,2-Dimethyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)propanamide has several applications in scientific research:
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Medicinal Chemistry: : This compound is studied for its potential antimicrobial, antifungal, and anticancer properties. The thiadiazole ring is known to interact with various biological targets, making it a valuable scaffold in drug design .
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Agriculture: : Thiadiazole derivatives are explored for their use as pesticides and herbicides due to their ability to disrupt the growth and development of pests and weeds.
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Materials Science: : The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its antimicrobial and anticancer activities.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for many anticancer agents.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide: Similar structure but with an ethyl group instead of a pentyl group.
2,2-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide: Features a methyl group, leading to different physical and chemical properties.
Uniqueness
2,2-Dimethyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to its longer pentyl chain, which can influence its lipophilicity and, consequently, its biological activity and solubility. This makes it potentially more effective in certain applications compared to its shorter-chain analogs.
Properties
IUPAC Name |
2,2-dimethyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c1-5-6-7-8-9-14-15-11(17-9)13-10(16)12(2,3)4/h5-8H2,1-4H3,(H,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGXJNOWWYCXAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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